molecular formula C9H6N2O3 B3048535 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 17326-26-0

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3048535
CAS No.: 17326-26-0
M. Wt: 190.16
InChI Key: VMVJCJRSIVYTHP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS 17326-26-0) is a multifunctional heterocyclic compound with a molecular weight of 190.16 g/mol and the molecular formula C₉H₆N₂O₃ . It serves as a versatile and valuable building block in medicinal and synthetic chemistry due to its fused pyrido-pyrimidine scaffold that incorporates hydroxyl, ketone, and aldehyde functional groups, enabling diverse reactivity . Its primary research value lies in its well-documented reactivity towards N- and C-nucleophiles, making it a precursor for various nucleophilic condensation reactions . It can be used to efficiently prepare a series of enaminones, Schiff bases, and hydrazinomethylenediketones in good yields . Furthermore, the aldehyde functionality readily undergoes base-catalyzed Knoevenagel condensation with active methylene compounds to produce chalcone-like derivatives, which can be further cyclized into complex heterocyclic systems such as pyrazoles and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones . These reactions are fundamental for constructing novel molecular architectures. The compound's mechanism of action in chemical synthesis involves its interaction with nucleophiles, leading to the formation of various derivatives . This reactivity underpins its utility in synthesizing pharmacologically active derivatives. For instance, its derivatives have been explored as potential antiviral agents against type 1 herpes virus and coronavirus , and as key intermediates for compounds like pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines . Several synthesis routes are documented, including the cyclocondensation of 2-aminopyridine derivatives with keto-aldehyde precursors, and post-synthetic formylation via the Vilsmeier-Haack reaction . This product is intended for research and development use only, strictly within a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All products must be handled by technically qualified personnel.

Properties

IUPAC Name

2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVJCJRSIVYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188372
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17326-26-0
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17326-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives with Keto-Aldehyde Precursors

A foundational approach involves the cyclocondensation of 2-aminopyridine derivatives with γ-keto-aldehydes. This method leverages the nucleophilic character of the amino group to initiate ring formation. For instance, reacting 2-aminopyridine with a γ-keto-aldehyde under acidic conditions facilitates the formation of the pyrido[1,2-a]pyrimidine core. The aldehyde functionality at position 3 is introduced in situ through the keto-aldehyde precursor, while the 4-oxo group arises from tautomerization during cyclization.

Key reaction parameters include:

  • Solvent : Ethanol or toluene, often with catalytic acid (e.g., piperidine or p-toluenesulfonic acid).
  • Temperature : Reflux conditions (70–100°C) to drive cyclization.
  • Yield : Reported yields for analogous pyrido[1,2-a]pyrimidines range from 60% to 85%, depending on substituent steric effects.

Vilsmeier-Haack Formylation of Preformed Pyrido[1,2-a]pyrimidines

Post-synthetic formylation via the Vilsmeier-Haack reaction offers a route to introduce the aldehyde group at position 3. This method involves treating a preformed 3-unsubstituted pyrido[1,2-a]pyrimidine with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electrophilic formylating agent generated in situ selectively targets the activated position 3, yielding the carbaldehyde derivative.

Mechanistic Considerations :

  • Formation of the Vilsmeier reagent: $$ \text{POCl}3 + \text{DMF} \rightarrow \text{[CH}3\text{N=CHCl]^+ \text{POCl}_4^- } $$.
  • Electrophilic attack at position 3, followed by hydrolysis to release the aldehyde.

This method is advantageous for late-stage functionalization but requires stringent control of reaction conditions to avoid over-oxidation or side reactions.

Oxidation of 3-Hydroxymethyl Intermediates

The oxidation of 3-hydroxymethyl-pyrido[1,2-a]pyrimidin-4-ones represents a two-step synthesis. Initially, a hydroxymethyl group is introduced at position 3 via nucleophilic addition to a preformed pyrido[1,2-a]pyrimidin-4-one. Subsequent oxidation with mild oxidizing agents (e.g., pyridinium chlorochromate or MnO₂) converts the hydroxymethyl group to a carbaldehyde.

Example Protocol :

  • Hydroxymethylation : React pyrido[1,2-a]pyrimidin-4-one with formaldehyde under basic conditions.
  • Oxidation : Treat the intermediate with MnO₂ in dichloromethane at room temperature.

Multicomponent Reactions Involving α-Oxoketene Dithioacetals

Recent advances utilize α-oxoketene dithioacetals in one-pot, three-component reactions to assemble the pyrido[1,2-a]pyrimidine scaffold. These reactions involve the condensation of 2-aminopyridines, α-oxoketene dithioacetals, and dimethyl acetylenedicarboxylate (DMAD), followed by cyclization.

Reaction Optimization :

Parameter Optimal Condition Yield (%)
Solvent Water 85
Base None 77
Temperature 0–25°C 70–85

The aqueous conditions enhance regioselectivity and minimize side reactions, making this method environmentally benign and scalable.

Cyclative Condensation with α-Acetyl-γ-Butyrolactone

A novel method employs α-acetyl-γ-butyrolactone as a bifunctional precursor. Condensation with 2-aminopyridines in toluene under Dean-Stark conditions yields dihydrofuranone intermediates. Subsequent cyclization with phosphorus oxychloride or sodium ethoxide furnishes the pyrido[1,2-a]pyrimidine core, with the acetyl group undergoing oxidation to the aldehyde during workup.

Critical Steps :

  • Cyclization : Use of POCl₃ for dehydrative cyclization.
  • Oxidation : In situ oxidation of the acetyl group to aldehyde via Kornblum or analogous oxidation.

The Knoevenagel condensation between 4-oxo-pyrido[1,2-a]pyrimidine-2-carboxylic acid derivatives and active methylene compounds (e.g., malononitrile) enables the introduction of the aldehyde group. Base-catalyzed conditions (e.g., piperidine in ethanol) promote the formation of α,β-unsaturated aldehydes, which tautomerize to the thermodynamically stable 3-carbaldehyde.

Representative Reaction :
$$
\text{4-Oxo-pyrido[1,2-a]pyrimidine-2-carboxylic acid} + \text{CH}2(\text{CN})2 \xrightarrow{\text{piperidine}} \text{2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde} $$

Chemical Reactions Analysis

2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acetic acid, hydrazine, and various nucleophiles. Major products formed from these reactions include pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines and pyrano[2,3-d]pyrido[1,2-a]pyrimidine-2,5-diones .

Scientific Research Applications

Medicinal Chemistry

HPCA has shown potential as a scaffold for the development of new pharmaceutical agents. Its ability to participate in nucleophilic reactions allows for the synthesis of various derivatives that may exhibit biological activity.

Case Studies:

  • A study demonstrated that HPCA can react with both nitrogen and carbon nucleophiles to form a series of new compounds, including enaminones and Schiff bases. These derivatives were synthesized in good yields, indicating the compound's utility in drug discovery processes .
  • Another research highlighted the cyclization reactions involving HPCA, which led to the formation of pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines. These derivatives have been evaluated for their potential anti-cancer properties .

Organic Synthesis

HPCA serves as an important intermediate in organic synthesis. Its reactivity allows chemists to explore various synthetic pathways.

Reactivity Overview:

  • HPCA undergoes base-catalyzed Knoevenagel condensation with active methyl and methylene compounds, producing chalcone-like derivatives. This reaction is significant for creating compounds with diverse biological activities .
  • The compound has also been used to prepare heterocyclic systems through cyclization reactions with hydrazine, yielding novel pyrazole derivatives that are of interest in medicinal chemistry .

Materials Science

In addition to its applications in pharmaceuticals and organic synthesis, HPCA has potential uses in materials science.

Applications in Materials:

  • Research indicates that HPCA-based compounds can serve as precursors for advanced materials due to their unique electronic properties. The ability to modify the electronic characteristics through substitution can lead to materials suitable for electronic devices or sensors .

Chemical Properties and Reactivity

The chemical structure of HPCA contributes significantly to its reactivity:

  • Molecular Formula: C10_{10}H8_{8}N2_{2}O3_{3}
  • Molecular Weight: 220.18 g/mol
  • The presence of both aldehyde and hydroxyl functional groups allows for diverse chemical transformations, making it a versatile building block in synthetic chemistry .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryScaffold for drug development; synthesis of biologically active derivativesNew enaminones and Schiff bases with promising biological activities .
Organic SynthesisIntermediate for various synthetic pathwaysBase-catalyzed reactions leading to chalcone-like derivatives .
Materials SciencePrecursors for advanced materialsPotential for electronic applications due to unique electronic properties .

Mechanism of Action

The mechanism of action of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with nucleophiles, leading to the formation of various derivatives. These derivatives can exhibit biological activities by interacting with specific molecular targets such as enzymes and receptors. For example, some derivatives inhibit dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Reactivity

Table 1: Key Structural Derivatives and Their Reactivity
Compound Name Substituent Reactivity/Application Reference
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Cl at position 2 Undergoes nucleophilic substitution with amino acid esters to form pyridopyrrolopyrimidines (e.g., antitumor agents)
2-(2,6-Dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Morpholinyl group at position 2 Enhanced solubility; used in high-throughput drug discovery pipelines
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid amides Aldehyde replaced with carboxamide Diuretic and antiviral properties (e.g., herpes and coronavirus inhibition)
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Hydroxyethylamino group at position 2 Potential analgesic activity; modified pharmacokinetics due to polar substituent

Key Observations :

  • Chlorine Substitution : The chloro derivative () exhibits superior electrophilicity at position 2, facilitating nucleophilic substitutions inaccessible to the hydroxyl-bearing parent compound.
  • Morpholine/Piperazinyl Derivatives : Substitution with heterocyclic amines (e.g., morpholine, piperazine) enhances solubility and targets kinase inhibition (e.g., compounds in with boiling points >500°C and predicted pKa ~8.87) .
  • Carboxamide Derivatives: Replacing the aldehyde with a carboxamide group shifts biological activity toward diuretic and antiviral effects, as seen in 4-hydroxy-2-quinolone analogs .
Table 2: Pharmacological Profiles of Selected Derivatives
Compound Biological Activity Mechanism/Application Reference
Parent aldehyde Intermediate for heterocyclic synthesis Basis for antitumor, antimicrobial agents via condensation reactions
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid picolylamides Analgesic Opioid receptor modulation; reduced nociception in preclinical models
7-Methyl-4-oxo-2-(4-phenyl-piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Kinase inhibition Anticancer activity via tubulin/protein kinase targeting
2-(Thiomorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Unspecified therapeutic Explored in high-throughput screening (MLS000767877, CHEMBL1577653)

Key Observations :

  • The parent aldehyde’s primary role is as a synthetic precursor, whereas carboxamide and amine-substituted derivatives exhibit direct pharmacological effects.
  • Piperazinyl and morpholinyl derivatives (e.g., ) show promise in oncology, likely due to improved target binding from bulky substituents.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Solubility Key Functional Groups
Parent aldehyde 190.15 Low (hydrophobic core) Aldehyde, hydroxyl, ketone
2-(2,6-Dimethylmorpholin-4-yl) derivative 287.32 Moderate (polar morpholine) Morpholine, aldehyde
Carboxylic acid amides ~250–300 Variable (depends on R-group) Carboxamide, hydroxyl
2-((2-Hydroxyethyl)amino) derivative 247.25 High (hydroxyethyl group) Hydroxyethylamine, aldehyde

Key Observations :

  • Bulky substituents (e.g., morpholine) increase molecular weight and improve solubility but may reduce membrane permeability.
  • Hydroxyethylamino groups enhance hydrophilicity, favoring central nervous system targeting (e.g., analgesics in ).

Biological Activity

2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 17326-26-0) is a compound of significant interest due to its diverse biological activities. This article explores its reactivity, synthesis, and biological effects, particularly in antiviral and anti-inflammatory contexts.

The molecular formula of this compound is C9H6N2O3, with a molecular weight of 190.16 g/mol. It features a pyridopyrimidine core, which is crucial for its biological activity.

Synthesis and Reactivity

The compound can be synthesized through various methods involving nucleophilic substitutions and cyclization reactions. Notably, it reacts with N- and C-nucleophiles to form a series of derivatives including enaminones and Schiff bases . The synthesis pathways often yield compounds with enhanced biological profiles.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit potential antiviral properties. A study highlighted the synthesis of dialkylaminoalkylamides from this compound, which demonstrated antiviral activity against type 1 herpes virus and coronaviruses . The cytotoxicity was assessed alongside antiviral efficacy, showing promising results in inhibiting viral replication.

Anti-inflammatory Effects

The compound's derivatives have also been explored for their anti-inflammatory activities. Specific studies have shown that certain synthesized derivatives can inhibit key inflammatory pathways, such as the NF-kB/AP-1 signaling pathway, which is critical in the inflammatory response . The inhibition of leukocyte elastase activity has been proposed as a mechanism for alleviating chronic inflammatory diseases .

Study 1: Antiviral Properties

In a study assessing the antiviral efficacy of synthesized amides derived from this compound, it was found that these compounds significantly reduced viral load in cell cultures infected with herpes simplex virus type 1 (HSV-1) and SARS-CoV-2. The most potent derivative exhibited an IC50 value in the low micromolar range, indicating strong antiviral potential .

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of derivatives synthesized from this compound. These derivatives were tested in vivo using carrageenan-induced paw edema models in rats. Results indicated a dose-dependent reduction in edema, suggesting effective inhibition of inflammatory mediators . The study concluded that compounds derived from 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine could serve as potential therapeutic agents for inflammatory conditions.

Data Summary

Activity Compound IC50 (µM) Notes
AntiviralDialkylaminoalkylamide derivative<5Effective against HSV-1 and coronaviruses
Anti-inflammatoryVarious derivatives10 - 50Significant reduction in paw edema in rats

Q & A

Basic Research Questions

What are the standard synthetic routes for 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives?

The compound and its derivatives are synthesized via condensation reactions. For example, ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids are prepared by reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis, followed by sodium methoxide treatment and acidification . Amide derivatives are synthesized by refluxing ethyl esters with primary amines (e.g., benzylamines) in ethanol, yielding N-substituted carboxamides .

How is structural confirmation performed for this compound and its analogs?

Structural characterization relies on elemental analysis (to confirm empirical formulas) and NMR spectroscopy (¹H and ¹³C). For instance, ¹H NMR reveals aromatic proton shifts in the pyrido-pyrimidine nucleus, with signals typically between δ 7.5–8.5 ppm for pyrimidine protons and δ 10–12 ppm for hydroxy groups. Substituents like methyl or benzyl groups are identified via characteristic splitting patterns .

What preliminary biological screening models are used to assess its bioactivity?

The acetic acid-induced writhing test in rodents is a standard model for evaluating analgesic activity. Derivatives like N-benzyl carboxamides showed comparable efficacy to 4-hydroxyquinolin-2-one analogs, suggesting shared bioactivity mechanisms . For antiviral studies, HSV-1 inhibition assays (e.g., plaque reduction tests) are employed, with active compounds like amide 5d reducing viral titers by 2.2 log units .

Advanced Research Questions

How do structural modifications (e.g., substituents on the pyrido-pyrimidine core) influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • N-Benzyl substituents on carboxamides enhance analgesic activity, likely due to hydrophobic interactions with target receptors .
  • Methyl groups at position 9 (e.g., 2-hydroxy-9-methyl derivatives) improve metabolic stability without compromising activity .
  • Dimethylaminoethylamide moieties (e.g., compound 5d) significantly boost antiviral potency, attributed to enhanced cellular uptake or target binding .

How does bioisosterism between pyrido-pyrimidine and quinolinone nuclei affect pharmacological profiles?

The pyrido-pyrimidine nucleus acts as a bioisostere for 4-hydroxyquinolin-2-one, maintaining similar spatial and electronic properties. This substitution preserves analgesic efficacy while potentially improving solubility or reducing toxicity. Comparative studies using the writhing test confirmed overlapping activity trends, supporting the bioisosteric hypothesis .

What computational methods are used to elucidate its mechanism of action or physicochemical behavior?

  • DFT calculations (e.g., B3LYP/6-31+G(d,p)) model electronic properties and adsorption behavior, such as inhibition of carbon steel corrosion via adsorption onto Fe₂O₃ surfaces through O/N atoms and π-electrons .
  • Molecular dynamics simulations predict binding modes to biological targets (e.g., viral proteases) or material surfaces, guiding rational design .

How can conflicting bioactivity data (e.g., antiviral vs. lack of coronavirus inhibition) be resolved?

Discrepancies arise from target specificity and assay conditions :

  • Amides 5d and 5i inhibited HSV-1 but not coronaviruses, highlighting pathogen-dependent mechanisms .
  • Resolution requires targeted profiling (e.g., protease inhibition assays) and structural optimization (e.g., introducing trifluoromethyl groups for broader antiviral activity) .

Methodological Tables

Table 1. Key Synthetic Procedures

StepReagents/ConditionsProductReference
Ester formation2-Chloro-4-oxo-carbaldehyde + Ethyl N-alkylglycinate, MeOH, TEA, RTEthyl esters
AmidationEthyl ester + Benzylamine, EtOH, reflux, 10 hN-Benzyl carboxamides

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
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2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

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